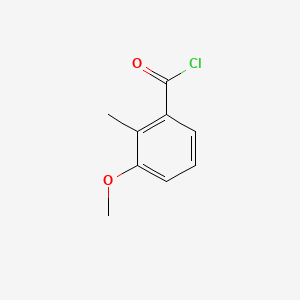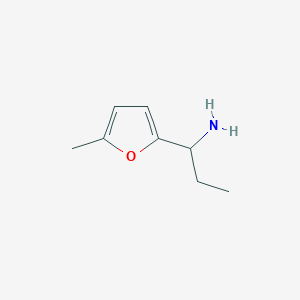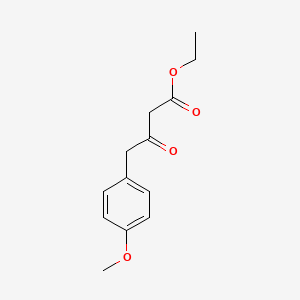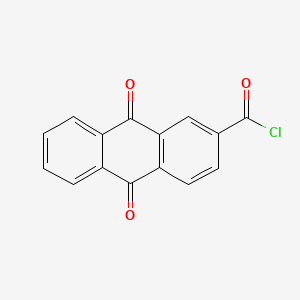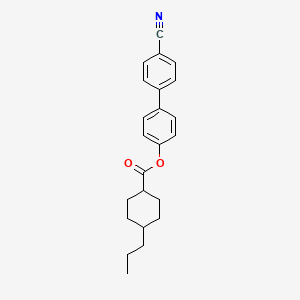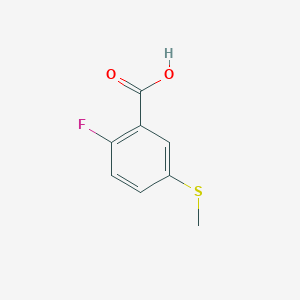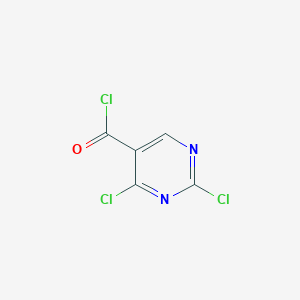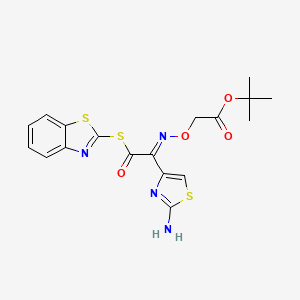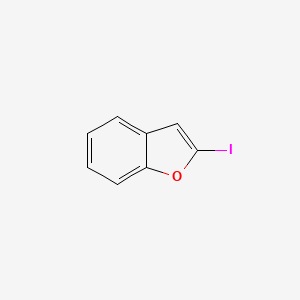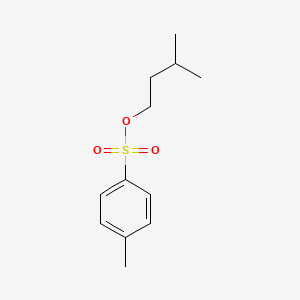
3-甲基丁基甲苯磺酸酯
描述
3-Methylbutyl tosylate is an organic compound with the chemical formula C11H16O2S. It is an ester derived from tosylate acid and 3-methyl-1-butanol. This compound is known for its role as a good leaving group in various organic reactions, making it a valuable intermediate in synthetic organic chemistry .
科学研究应用
3-Methylbutyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool in the development of new synthetic methodologies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
Target of Action
3-Methylbutyl tosylate is a type of organic tosylate, which is known to be an excellent leaving group in nucleophilic substitution reactions . The primary targets of 3-Methylbutyl tosylate are molecules that can act as nucleophiles, initiating a reaction that leads to the displacement of the tosylate group .
Mode of Action
The mode of action of 3-Methylbutyl tosylate involves its interaction with nucleophiles. In a nucleophilic substitution reaction, the tosylate group of 3-Methylbutyl tosylate is displaced by a nucleophile . This reaction proceeds with retention of configuration at the electrophilic carbon .
Biochemical Pathways
The biochemical pathways affected by 3-Methylbutyl tosylate are those involving nucleophilic substitution reactions. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and beta-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
Result of Action
The result of the action of 3-Methylbutyl tosylate is the formation of a new bond between the nucleophile and the electrophilic carbon, with the tosylate group being displaced . This can lead to the synthesis of new organic compounds, as seen in the example of isopentenyl diphosphate .
Action Environment
The action of 3-Methylbutyl tosylate can be influenced by various environmental factors. For instance, the rate and outcome of nucleophilic substitution reactions can be affected by the nature and concentration of the nucleophile, the solvent used, and the temperature . .
生化分析
Biochemical Properties
3-Methylbutyl tosylate plays a significant role in biochemical reactions due to its ability to act as a leaving group. In biochemical systems, it can interact with various enzymes and proteins that facilitate nucleophilic substitution reactions. For instance, enzymes such as sulfatases and esterases can catalyze the hydrolysis of 3-Methylbutyl tosylate, leading to the formation of 3-Methylbutanol and p-toluenesulfonic acid. These interactions are crucial for the compound’s role in metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-Methylbutyl tosylate on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the hydrolysis of 3-Methylbutyl tosylate by esterases can lead to the release of 3-Methylbutanol, which may affect cellular signaling pathways and gene expression. Additionally, the presence of p-toluenesulfonic acid as a byproduct can impact cellular pH and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of 3-Methylbutyl tosylate involves its interaction with biomolecules through nucleophilic substitution reactions. The tosylate group in 3-Methylbutyl tosylate is a good leaving group, making it susceptible to nucleophilic attack by various biomolecules. This can result in the formation of new covalent bonds and the release of p-toluenesulfonic acid. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbutyl tosylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to 3-Methylbutyl tosylate in in vitro or in vivo studies may result in changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methylbutyl tosylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of metabolic pathways .
Metabolic Pathways
3-Methylbutyl tosylate is involved in various metabolic pathways, primarily through its role as a substrate for enzymes such as sulfatases and esterases. These enzymes catalyze the hydrolysis of 3-Methylbutyl tosylate, leading to the formation of 3-Methylbutanol and p-toluenesulfonic acid. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methylbutyl tosylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The presence of 3-Methylbutyl tosylate in certain tissues may influence its activity and function, impacting cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of 3-Methylbutyl tosylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with potential impacts on enzyme activity, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylbutyl tosylate is typically synthesized by reacting 3-methyl-1-butanol with para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Methyl-1-butanol+Ts-Cl→3-Methylbutyl tosylate+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-methylbutyl tosylate follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 3-Methylbutyl tosylate undergoes various types of reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and alkoxides.
Elimination Reactions: Under basic conditions, 3-methylbutyl tosylate can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), and sodium methoxide (NaOMe) in methanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, nitriles, and ethers.
Elimination Reactions: The major product is typically an alkene
相似化合物的比较
Methanesulfonate (Mesylate): Similar to tosylate, methanesulfonate is another sulfonate ester used as a leaving group in organic synthesis.
Trifluoromethanesulfonate (Triflate): Known for its excellent leaving group ability, triflate is often used in reactions requiring high reactivity.
Bromide and Chloride: These halides are also common leaving groups but are generally less reactive compared to tosylate and triflate.
Uniqueness of 3-Methylbutyl Tosylate: 3-Methylbutyl tosylate is unique due to its balance of reactivity and stability. While it is a highly effective leaving group, it is also relatively stable under standard storage conditions, making it a practical choice for various synthetic applications .
属性
IUPAC Name |
3-methylbutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZZZSXMTUGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574796 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2431-75-6 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




